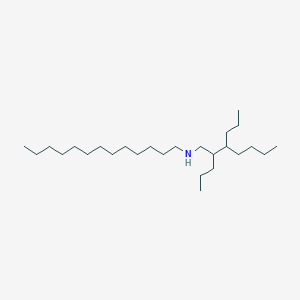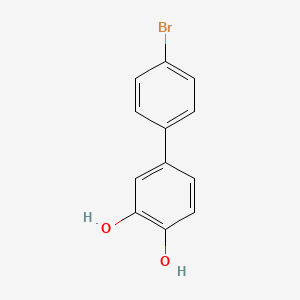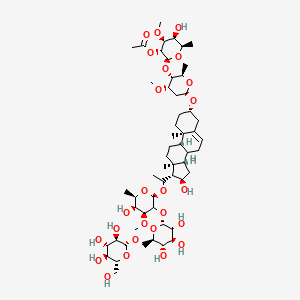
Bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes benzylidene and thiocarbonyl groups attached to a glucopyranoside backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide typically involves multiple steps. One common method starts with the preparation of methyl 4,6-O-benzylidene-alpha-D-glucopyranoside. This intermediate is synthesized by reacting methyl alpha-D-glucopyranoside with benzaldehyde in the presence of an acid catalyst such as zinc chloride . The resulting product is then subjected to thiocarbonylation using reagents like thiophosgene or carbon disulfide in the presence of a base . Finally, the disulfide linkage is introduced through oxidative coupling reactions using reagents like iodine or hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The purification steps often include crystallization and recrystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Dithiothreitol, sodium borohydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted glucopyranosides
科学的研究の応用
Bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide has several applications in scientific research:
作用機序
The mechanism of action of bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide involves its interaction with specific molecular targets and pathways. The thiocarbonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity . The disulfide linkage can undergo redox reactions, influencing cellular redox states and signaling pathways . Additionally, the benzylidene groups can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further affecting the compound’s biological activity .
類似化合物との比較
Similar Compounds
Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: A precursor in the synthesis of the target compound, used as a chiral building block.
Methyl 4,6-O-benzylidene-2,3-bis-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside: Another derivative with sulfonyl groups, used in similar applications.
Methyl 4,6-O-benzylidene-2,3-bis-O-[(benzyloxy)carbonyl]-alpha-D-glucopyranoside: A related compound with benzyloxycarbonyl groups, used in carbohydrate chemistry.
Uniqueness
Bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide is unique due to its combination of benzylidene, thiocarbonyl, and disulfide functionalities. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
特性
CAS番号 |
73972-60-8 |
|---|---|
分子式 |
C30H34O14S4 |
分子量 |
746.9 g/mol |
IUPAC名 |
[(4aR,6R,7R,8S,8aS)-6-[[[(4aR,6R,7R,8S,8aS)-8-hydroxy-2-phenyl-7-sulfanylcarbonyloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxymethyldisulfanyl]methoxy]-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]oxymethanethioic S-acid |
InChI |
InChI=1S/C30H34O14S4/c31-19-21-17(11-35-25(41-21)15-7-3-1-4-8-15)39-27(23(19)43-29(33)45)37-13-47-48-14-38-28-24(44-30(34)46)20(32)22-18(40-28)12-36-26(42-22)16-9-5-2-6-10-16/h1-10,17-28,31-32H,11-14H2,(H,33,45)(H,34,46)/t17-,18-,19+,20+,21-,22-,23-,24-,25?,26?,27+,28+/m1/s1 |
InChIキー |
NGZZMADWRGDHKN-KDKGQNDPSA-N |
異性体SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OCSSCO[C@@H]3[C@@H]([C@H]([C@H]4[C@H](O3)COC(O4)C5=CC=CC=C5)O)OC(=O)S)OC(=O)S)O)OC(O1)C6=CC=CC=C6 |
正規SMILES |
C1C2C(C(C(C(O2)OCSSCOC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)O)OC(=O)S)OC(=O)S)O)OC(O1)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide](/img/structure/B14463190.png)
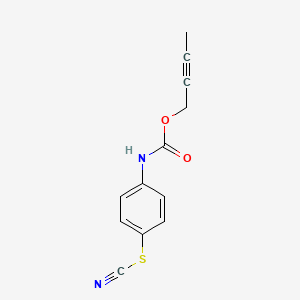

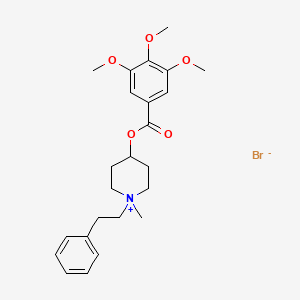
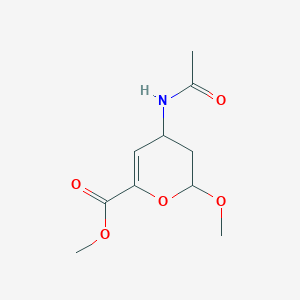
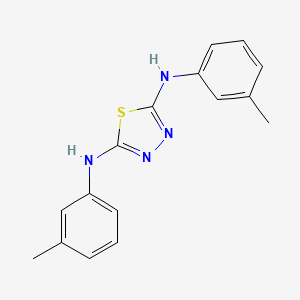
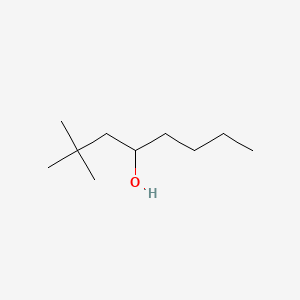
phosphanium chloride](/img/structure/B14463232.png)
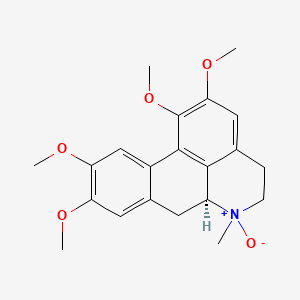
![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14463240.png)
